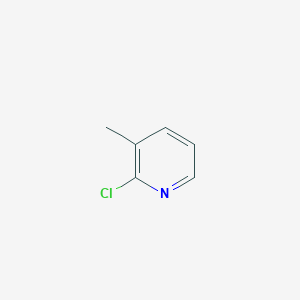

2-Chloro-3-methylpyridine

Descripción general

Descripción

2-Chloro-3-methylpyridine (CAS: 18368-76-8) is a heterocyclic compound with the molecular formula C₆H₆ClN and a molecular weight of 127.57 g/mol . It is a colorless to pale yellow liquid with a boiling point of 192–193°C, density of 1.17 g/cm³, and flashpoint of 79°C . This compound serves as a key intermediate in synthesizing agrochemicals, pharmaceuticals, and functional materials. For instance, it is oxidized to produce 2-chloronicotinic acid, a building block for herbicides and drugs . Its chlorine atom at the 2-position and methyl group at the 3-position create steric and electronic effects that influence reactivity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Chloro-3-methylpyridine can be synthesized through several methods. One common method involves the chlorination of 3-methylpyridine using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination .

Industrial Production Methods: In industrial settings, this compound is often produced through a multi-step process starting from 3-methylpyridine. The process involves the oxidation of 3-methylpyridine to form 3-methylpyridine-N-oxide, followed by chlorination using reagents like phosphorus oxychloride or thionyl chloride. The reaction conditions are optimized to maximize yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: 2-Chloro-3-methylpyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form 3-methylpyridine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate are used under reflux conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products Formed:

Nucleophilic Substitution: Products include 3-methylpyridine derivatives with various functional groups.

Oxidation: Products include this compound-N-oxide, 2-chloro-3-formylpyridine, and 2-chloro-3-carboxypyridine.

Reduction: The primary product is 3-methylpyridine.

Aplicaciones Científicas De Investigación

2-Chloro-3-methylpyridine has numerous applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: It is used in the development of drugs targeting specific enzymes and receptors.

Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 2-Chloro-3-methylpyridine depends on its application. In biological systems, it can interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The chlorine and methyl groups play a crucial role in determining the compound’s reactivity and binding affinity to molecular targets .

Comparación Con Compuestos Similares

Structural and Physical Properties

The following table compares 2-chloro-3-methylpyridine with its positional isomers and related derivatives:

Research Findings and Industrial Relevance

- Pharmaceutical Synthesis: A critical intermediate in synthesizing 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)pyridines, which are explored for antimicrobial and anticancer properties .

- Agrochemicals :

- Materials Chemistry :

- Derivatives like 2-chloro-6-phenylpyridine-3-carbonitrile exhibit planar molecular structures, making them candidates for optoelectronic materials .

Actividad Biológica

2-Chloro-3-methylpyridine (CAS No. 18368-76-8) is a heterocyclic organic compound that has garnered attention due to its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

This compound has the molecular formula and a molecular weight of approximately 127.57 g/mol. The compound features a chloro group at the second position and a methyl group at the third position of the pyridine ring. Its structural characteristics influence its solubility, permeability, and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆ClN |

| Molecular Weight | 127.57 g/mol |

| Boiling Point | 192°C - 193°C |

| Log P (octanol-water) | 1.75 |

| Solubility | 0.352 mg/mL |

Pharmacological Effects

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents .

- CYP Enzyme Inhibition : The compound is known to inhibit cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, leading to potential drug-drug interactions .

- Anti-inflammatory Properties : Studies suggest that this compound may possess anti-inflammatory effects, potentially through the modulation of inflammatory pathways. This activity could be beneficial in treating conditions characterized by chronic inflammation .

- Neuroprotective Effects : Preliminary investigations have indicated that this compound may offer neuroprotective benefits, possibly by mitigating oxidative stress in neuronal cells. These findings warrant further exploration in neurodegenerative disease models .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : By inhibiting CYP enzymes, it alters metabolic pathways, impacting drug efficacy and safety.

- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis or function, leading to cell death.

- Anti-inflammatory Pathways : It may modulate signaling pathways such as NF-kB and MAPK, which are critical in inflammatory responses.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various bacterial strains revealed that this compound demonstrated a minimum inhibitory concentration (MIC) value of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

- CYP Inhibition Assessment : In vitro assays showed that this compound inhibited CYP1A2 activity by approximately 50% at concentrations around 10 µM, suggesting significant implications for drug metabolism .

- Neuroprotection Research : In a model of oxidative stress-induced neuronal damage, treatment with this compound resulted in reduced cell death and improved viability compared to control groups, highlighting its potential for further development in neuroprotective therapies .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing high-purity 2-Chloro-3-methylpyridine, and how is purity validated?

- Methodology : Synthesis typically involves halogenation or substitution reactions, with purification via fractional distillation. Purity is validated using gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS). For example, GC analysis with >97.0% purity is standard, as noted in commercial reagents .

- Key Data :

- Boiling point: 192–193°C at 751 mmHg .

- Density: 1.170 g/cm³ .

Q. How can FTIR and Raman spectroscopy be employed to characterize this compound?

- Methodology : Experimental FTIR and FT-Raman spectra are compared with density functional theory (DFT) calculations (e.g., B3LYP/6-311++G** basis sets) to assign vibrational modes. Conformational analysis via potential energy surface scans identifies stable molecular geometries .

- Key Findings :

- Strong C–Cl stretching vibrations appear at ~700–750 cm⁻¹ in FTIR .

- Methyl group vibrations are observed at ~2800–3000 cm⁻¹ .

Q. What safety protocols are critical when handling this compound?

- Methodology : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact; rinse exposed skin with water. Store in airtight containers away from oxidizers. Toxicity

- Acute Toxicity (Oral): Category 3 (LD₅₀ ~300–500 mg/kg) .

- Hazard Codes: H302 (harmful if swallowed), H315 (skin irritation) .

Advanced Research Questions

Q. How does this compound behave as a ligand in copper(II) coordination complexes?

- Methodology : X-ray crystallography (using SHELX software ) reveals syn/anti conformations in bis(this compound)dihalidecopper(II) complexes. The syn-conformation forms dimeric structures via Cu···Cl/Br bridges (3.579 Å), while anti-conformations form extended chains .

- Data Contradictions : Polymorphs of the dibromidocopper(II) complex exhibit both syn (dimeric) and anti (chain) structures, highlighting solvent/packing effects .

Q. What computational approaches are suitable for modeling the electronic structure of this compound?

- Methodology : Hybrid DFT functionals (e.g., B3LYP ) with polarized basis sets (cc-pVTZ) optimize geometry and predict thermochemical properties. Compare experimental vs. calculated bond lengths and angles (e.g., C–Cl: 1.73 Å experimental vs. 1.75 Å computed) .

Q. How can conformational analysis resolve discrepancies in spectroscopic data?

- Methodology : Rotational energy barriers (via DFT) identify stable conformers. For example, methyl group rotation in this compound may split spectral peaks, requiring Boltzmann-weighted averaging for accurate vibrational assignments .

Q. What strategies address contradictions in crystallographic data for derivatives of this compound?

- Methodology : Replicate experiments under varying conditions (solvent, temperature). For polymorphic systems (e.g., syn vs. anti conformers ), use single-crystal X-ray diffraction to confirm structural variations.

Propiedades

IUPAC Name |

2-chloro-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN/c1-5-3-2-4-8-6(5)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKVUCIFREKHYTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00171461 | |

| Record name | 2-Chloro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18368-76-8 | |

| Record name | 2-Chloro-3-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18368-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-methylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018368768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.387 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.